molecular formula C17H20N2O5 B2416815 Methyl (E)-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-oxobut-2-enoate CAS No. 2411333-44-1

Methyl (E)-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-oxobut-2-enoate

Cat. No. B2416815
CAS RN: 2411333-44-1
M. Wt: 332.356
InChI Key: ZWQIHDXMRWPMOV-VOTSOKGWSA-N
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Description

Methyl (E)-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-oxobut-2-enoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential for various applications. This compound is also known as MBOB and belongs to the class of piperazine derivatives. MBOB has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Scientific Research Applications

MBOB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models. MBOB has also been shown to have antitumor effects in various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, MBOB has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of MBOB is not fully understood. However, it has been suggested that MBOB may exert its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 and LOX are enzymes that play a key role in the inflammatory response, and their inhibition may contribute to the anti-inflammatory and analgesic effects of MBOB. MBOB has also been found to induce apoptosis in cancer cells, which may explain its antitumor effects.
Biochemical and Physiological Effects:
MBOB has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). MBOB has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the inflammatory response. Moreover, MBOB has been found to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

MBOB has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high yields. Moreover, MBOB has been found to exhibit a wide range of biological activities, making it a versatile compound for various applications. However, there are also some limitations associated with the use of MBOB in lab experiments. For instance, the exact mechanism of action of MBOB is not fully understood, which may limit its potential applications. Moreover, more studies are needed to determine the optimal dosage and administration route for MBOB.

Future Directions

There are several future directions for the research on MBOB. One potential direction is to investigate the neuroprotective effects of MBOB in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore the potential applications of MBOB in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Moreover, more studies are needed to determine the optimal dosage and administration route for MBOB and to elucidate its exact mechanism of action.

Synthesis Methods

MBOB can be synthesized using a simple two-step procedure. The first step involves the reaction of 3-methoxybenzoyl chloride with piperazine in the presence of a base to form 4-(3-methoxybenzoyl)piperazine. In the second step, 4-(3-methoxybenzoyl)piperazine is reacted with methyl acetoacetate in the presence of a base to form MBOB.

properties

IUPAC Name

methyl (E)-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-23-14-5-3-4-13(12-14)17(22)19-10-8-18(9-11-19)15(20)6-7-16(21)24-2/h3-7,12H,8-11H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQIHDXMRWPMOV-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-oxobut-2-enoate

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